N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}prop-2-enamide
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Overview
Description
N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}prop-2-enamide is a synthetic compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring, which is further linked to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}prop-2-enamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the pyrazole derivative with acryloyl chloride under basic conditions to form the prop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity, while the pyrazole ring provides a stable scaffold for interaction with biological molecules. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(5-Cyclopropyl-2-{[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]amino}-4-pyrimidinyl)amino]propyl}cyclobutanecarboxamide
- 6-Cyclopropyl-3-(pyrimidin-5-ylamino)-N-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]pyridine-2-carboxamide
Uniqueness
N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}prop-2-enamide is unique due to its specific combination of a trifluoroethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Properties
IUPAC Name |
N-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O/c1-2-8(16)13-5-7-3-4-14-15(7)6-9(10,11)12/h2-4H,1,5-6H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFOMECAYRFYKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=NN1CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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